molecular formula C9H12N4 B13948804 3,5,6-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine CAS No. 57667-51-3

3,5,6-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine

Cat. No.: B13948804
CAS No.: 57667-51-3
M. Wt: 176.22 g/mol
InChI Key: GQGRXBZBPOQBFQ-UHFFFAOYSA-N
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Description

3,5,6-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine is a chemical compound based on the imidazo[4,5-b]pyridine scaffold, a structure of high significance in medicinal chemistry due to its resemblance to purines . This structural similarity allows derivatives to interact with a variety of biological targets, making them valuable tools for pharmaceutical research and development . The imidazo[4,5-b]pyridine core is extensively investigated for its antitumor potential. Compounds within this class have demonstrated the ability to influence key cellular pathways in cancerous cells, acting as inhibitors for crucial enzymes such as Aurora A kinase (AURKA), Tank binding kinase 1 (TBK1), and inhibitor of nuclear factor kappa-B kinase subunit epsilon (IKK-ɛ) . By targeting these kinases, researchers can probe mechanisms involved in mitosis, cell survival, and tumor development . Furthermore, this chemical class shows promise in antimicrobial research. Structural modifications, such as the introduction of specific substituents, have been shown to enhance activity against a range of Gram-positive and Gram-negative bacteria . The compound's framework is also featured in investigations for treating inflammatory disorders, as evidenced by patent literature detailing imidazo[4,5-b]pyridine compounds for such applications . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

57667-51-3

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

3,5,6-trimethylimidazo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C9H12N4/c1-5-4-7-8(11-6(5)2)13(3)9(10)12-7/h4H,1-3H3,(H2,10,12)

InChI Key

GQGRXBZBPOQBFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C1C)N(C(=N2)N)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3,5,6-trimethyl-3H-imidazo[4,5-b]pyridin-2-amine typically involves:

  • Construction of the imidazo[4,5-b]pyridine core starting from substituted pyridine precursors.
  • Introduction of methyl groups at the 3, 5, and 6 positions via selective substitution or alkylation.
  • Installation of the amino group at position 2 through nucleophilic substitution or amination reactions.

The key challenge lies in regioselective functionalization of the pyridine ring and subsequent ring closure to form the fused imidazole system.

Reported Synthetic Routes

Starting Materials and Core Formation

A common approach begins with 4,5-dichloro-3-nitropyridin-2-amine or related nitropyridine derivatives as key intermediates. For example, 4,5-dichloro-3-nitropyridin-2-amine is reacted with nucleophiles such as amines or pyrazoles to form intermediates that undergo cyclization to yield the imidazo[4,5-b]pyridine core.

Amination and Methylation Steps
  • Amination at the 2-position is often achieved by displacement of halides on the pyridine ring with ammonia or amine sources under controlled conditions, e.g., at 0 °C to room temperature to avoid side reactions.
  • Methyl groups at positions 3, 5, and 6 can be introduced by selective methylation of amino or hydroxyl precursors using methyl iodide or related alkylating agents, often in the presence of a strong base such as sodium hydride.
Cyclization and Ring Closure

Formation of the imidazo ring is typically accomplished by condensation reactions involving aldehydes or ketones with the amino-substituted pyridine intermediates in the presence of reducing agents such as sodium dithionite (Na2S2O4) to facilitate ring closure.

Detailed Example from Literature

A representative synthesis reported involves the following steps:

  • Preparation of 4,5-dichloro-3-nitropyridin-2-amine : Starting from 4,5-dichloropyridine derivatives, nitration and amination steps yield the nitro-amine intermediate.

  • Substitution with methyl groups : Methylation of the amino group or direct alkylation at specific positions is performed using methyl iodide and sodium hydride as the base under inert atmosphere.

  • Cyclization to imidazo[4,5-b]pyridine : The amino-nitropyridine intermediate is reacted with aldehydes such as 1,3-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of Na2S2O4 to form the fused imidazo ring system.

  • Final purification and characterization : The product is isolated by filtration and washing, then characterized by NMR, LC-MS, and melting point analysis. For example, yields around 60-88% have been reported for key intermediates.

Summary Table of Reaction Conditions and Yields

Step Reactants/Conditions Yield (%) Notes
Amination of 5-bromo-2-chloro-3-nitropyridine Excess methylamine, 0 °C, stirring 88 High regioselectivity, no 5-aminated byproduct observed
Methylation of amino functionality Methyl iodide, sodium hydride, inert atmosphere Not specified Used for introducing methyl groups at key positions
Cyclization with aldehyde (e.g., 1,3-dimethyl-1H-pyrazole-4-carbaldehyde) Na2S2O4, room temperature Variable Key step for imidazo ring formation
Final product isolation Filtration, washing with 2-propanol and ether 61-88 Purification by recrystallization

Research Outcomes and Perspectives

  • The synthetic methods described provide efficient access to the this compound scaffold with good yields and regioselectivity.
  • The use of sodium dithionite as a reducing agent facilitates smooth cyclization under mild conditions.
  • Methylation strategies allow for selective functionalization without over-alkylation.
  • These methods have been employed in the synthesis of kinase inhibitors with promising selectivity profiles, indicating the synthetic route's utility in medicinal chemistry.
  • The synthesis is amenable to scale-up, given the moderate reaction temperatures and commercially available reagents.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-3,5,6-TRIMETHYLIMIDAZO(4,5-B)PYRIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce halogenated imidazo[4,5-b]pyridines .

Scientific Research Applications

2-AMINO-3,5,6-TRIMETHYLIMIDAZO(4,5-B)PYRIDINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-AMINO-3,5,6-TRIMETHYLIMIDAZO(4,5-B)PYRIDINE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may act as an inhibitor or activator of specific enzymes, influencing cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The biological and chemical properties of imidazo[4,5-b]pyridine derivatives are highly influenced by substituent patterns. Below is a detailed comparison with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Safety Profile References
3,5,6-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine C₉H₁₂N₄ 176.22 3-CH₃, 5-CH₃, 6-CH₃ Mutagenic (MIC-sat assay: 1 nmol/plate); potential food mutagen .
5,6-Dichloro-N-isopropyl-3H-imidazo[4,5-b]pyridin-2-amine C₁₄H₁₇Cl₂N₅O₇ 525.09 5-Cl, 6-Cl, N-isopropyl, ribofuranosyl Antiviral activity (Maribavir analog); synthesized via glycosylation of imidazopyridine core .
N-Benzyl-5,6-dichloro-3H-imidazo[4,5-b]pyridin-2-amine C₂₄H₂₄Cl₂N₄O₇ 573.09 5-Cl, 6-Cl, N-benzyl, ribofuranosyl Enhanced solubility and kinase inhibition potential; α/β-anomer separation challenges .
3-Ethylimidazo[4,5-b]pyridin-2-amine C₈H₁₀N₄ 162.20 3-CH₂CH₃ Reduced mutagenicity compared to methylated analogs; used in kinase inhibitor optimization .
ARQ 092 (3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine) C₂₇H₂₅N₇ 455.54 3-phenyl, 5-phenyl, allosteric Akt binding Potent Akt inhibitor (IC₅₀ < 10 nM); orally bioavailable and selective for cancer therapy .

Key Observations

Substituent Effects on Mutagenicity: Methylation at positions 3, 5, and 6 in 3,5,6-trimethylimidazopyridine correlates with mutagenic activity, likely due to metabolic activation into DNA-reactive intermediates .

Pharmacological Applications: ARQ 092 demonstrates the importance of bulky substituents (e.g., phenyl groups) in achieving isoform-selective kinase inhibition. Its allosteric binding mode avoids ATP-competitive mechanisms, reducing off-target effects . Ribofuranosyl-substituted derivatives (e.g., compounds 8b, 9b) mimic nucleoside analogs, enabling antiviral activity but requiring complex anomeric purification .

Synthetic Challenges: Glycosylation of the imidazopyridine core often results in α/β-anomer mixtures, necessitating chromatographic separation (e.g., 8b:9b ratio 24:1) . Ethyl or benzyl substituents improve solubility but may reduce metabolic stability compared to methyl groups .

Biological Activity

3,5,6-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the imidazo[4,5-b]pyridine family, which is known for various pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article delves into the biological activities associated with this compound based on recent research findings.

The molecular formula of this compound is C9H12N4C_9H_{12}N_4 with a molecular weight of 176.22 g/mol. The compound's structure features a fused imidazole and pyridine ring system that contributes to its unique biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Kv7 Channel Activation : This compound has been identified as a potent activator of Kv7.2/7.3 channels. Kv7 channels are crucial for neuronal excitability and have implications in treating neurological disorders such as epilepsy and pain management .
  • Antiviral Activity : Studies have suggested that derivatives of imidazo[4,5-b]pyridine exhibit antiviral properties. While specific data on this compound is limited, related compounds have shown effectiveness against viruses like HIV and hepatitis C .
  • Anticancer Potential : The compound has been explored for its potential in cancer therapy. Imidazo[4,5-b]pyridine derivatives have demonstrated selective inhibition of Aurora kinases, which are critical in cell division and are often overexpressed in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Kv7 Channel ActivationPotent activator of Kv7.2/7.3 channels involved in neuronal excitability
AntiviralPotential activity against HIV and hepatitis C (related compounds studied)
AnticancerSelective inhibition of Aurora kinases; potential for cancer treatment

Detailed Research Findings

  • Kv7 Channel Activation : A patent has highlighted the efficacy of imidazo[4,5-b]pyridine derivatives as Kv7 channel activators. The activation leads to hyperpolarization of neurons and may provide therapeutic benefits for conditions characterized by excessive neuronal firing .
  • Antiviral Properties : In a broader context of N-Heterocycles as antiviral agents, related compounds have shown significant activity against various viral targets. The EC50 values reported for similar structures suggest that 3,5,6-trimethyl derivatives may hold promise pending further investigation .
  • Cancer Therapeutics : A study focusing on Aurora kinase inhibitors revealed that imidazo[4,5-b]pyridine derivatives could be developed into effective anticancer agents due to their ability to selectively inhibit these kinases involved in tumor growth .

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